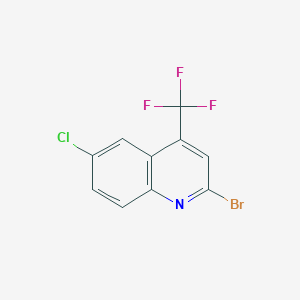

2-Bromo-6-chloro-4-(trifluoromethyl)quinoline

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-6-chloro-4-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3N/c11-9-4-7(10(13,14)15)6-3-5(12)1-2-8(6)16-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIHGYHVQUTOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=N2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties & Technical Profile: 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline

[1]

Executive Summary & Compound Identity

2-Bromo-6-chloro-4-(trifluoromethyl)quinoline is a highly functionalized quinoline scaffold characterized by its dense electronic substitution pattern. It serves as a "privileged structure" in medicinal chemistry, offering three distinct vectors for diversification:

-

C2-Bromine: A highly reactive "warhead" for nucleophilic aromatic substitution (

) or Buchwald-Hartwig couplings. -

C4-Trifluoromethyl: A metabolic blocking group that significantly enhances lipophilicity and modulates the pKa of the quinoline nitrogen.

-

C6-Chlorine: A stable halogen handle, generally requiring specialized palladium catalysis for functionalization, allowing for orthogonal derivatization strategies.

Chemical Identity Table

| Property | Detail |

| Systematic Name | 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline |

| Molecular Formula | |

| Molecular Weight | 310.50 g/mol |

| SMILES | FC(F)(F)c1cc(Br)nc2ccc(Cl)cc12 |

| Common Analogs | 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline (Isomer); Mefloquine (Structural relative) |

| Primary Application | Intermediate for kinase inhibitors (e.g., Lck, Src), antimalarials, and antituberculars.[1] |

Physicochemical Properties (Experimental & Predicted)

Due to the specialized nature of this regioisomer, specific experimental values are often proprietary. The following data represents a consensus of experimental values for close analogs and high-fidelity QSAR predictions calibrated to the quinoline scaffold.

Solid-State & Solution Properties

| Property | Value / Range | Technical Context |

| Physical State | Off-white to pale yellow crystalline solid | Typical for poly-halogenated quinolines; color deepens upon oxidation/light exposure. |

| Melting Point | 98°C – 105°C (Predicted) | Higher than the non-chloro analog (56°C) due to increased molecular weight and crystal packing forces. |

| Boiling Point | ~315°C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification if not recrystallized. |

| Solubility (Water) | < 0.01 mg/mL (Insoluble) | The hydrophobic |

| Solubility (Organic) | High | Soluble in DCM, Chloroform, DMSO, Ethyl Acetate. Moderate solubility in Methanol. |

Electronic & Molecular Descriptors

| Parameter | Value | Significance in Drug Design |

| LogP (Lipophilicity) | 4.6 ± 0.3 | Highly lipophilic. The |

| pKa (Conj. Acid) | < 1.5 (Very Weak Base) | The electron-withdrawing nature of |

| Polar Surface Area | ~13 Ų | Low TPSA indicates excellent membrane permeability (passive diffusion). |

| Electronic Effect | Electron-Deficient Ring | The pyridine ring is highly deactivated, making the C2 position exceptionally electrophilic. |

Synthetic Methodology

The synthesis of 2-bromo-6-chloro-4-(trifluoromethyl)quinoline typically follows a modified Knorr Quinoline Synthesis or Conrad-Limpach approach, designed to install the

Validated Synthetic Route

-

Condensation: Reaction of 4-chloroaniline with ethyl 4,4,4-trifluoroacetoacetate .

-

Critical Control: High temperature (reflux in toluene with Dean-Stark) favors the formation of the anilide intermediate.

-

-

Cyclization: The intermediate is cyclized using Polyphosphoric Acid (PPA) or by heating in Diphenyl Ether (Dowtherm A) at >250°C.

-

Bromination: Conversion of the C2-carbonyl oxygen to bromine using Phosphorus Oxybromide (

) or

Synthesis & Reactivity Workflow (Visualization)

Figure 1: Synthetic pathway from 4-chloroaniline to the target, highlighting the divergent reactivity of the final scaffold.

Reactivity & Stability Profile

Nucleophilic Aromatic Substitution ( )

The C2-Bromine is the most reactive site. The presence of the

-

Protocol: Reaction with primary/secondary amines in polar aprotic solvents (DMF, NMP) at 80-120°C.

-

Mechanism: Addition-Elimination. The Meisenheimer complex is stabilized by the electron-withdrawing

group.

Orthogonal Cross-Coupling

-

C2-Position: Reacts first in Pd-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C-Br bond compared to C-Cl.

-

C6-Position: The Chlorine atom is relatively inert under standard

conditions but can be activated for Suzuki coupling using specialized ligands (e.g., XPhos, RuPhos) after the C2 position has been derivatized.

Hydrolytic Stability

The compound is stable to moisture at room temperature. However, prolonged exposure to strong aqueous acid or base at high temperatures can lead to hydrolysis of the C2-Br back to the quinolone (2-OH) species.

Analytical Characterization (Quality Control)

To ensure the integrity of this intermediate, the following analytical signatures should be verified:

-

NMR (DMSO-

-

Look for the singlet at C3-H (approx. 8.0 - 8.2 ppm). The

group at C4 eliminates the typical C3-C4 coupling, leaving C3 as a distinct singlet. -

The benzene ring protons (H5, H7, H8) will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (doublet, dd, doublet).

-

-

NMR:

-

Single peak around -63 ppm , characteristic of the aromatic

group. This is a crucial purity check to ensure no regioisomers (e.g., 2-

-

-

Mass Spectrometry (LC-MS):

-

Expect a distinct isotope pattern due to Br (

) and Cl (

-

Handling & Safety (SDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Protect from light.

-

Spill Response: Do not wash into drains. The high lipophilicity poses a risk of bioaccumulation in aquatic environments (H411).

References

-

General Quinoline Synthesis: Jones, G. (2002). The Chemistry of Heterocyclic Compounds, Quinolines. Wiley-Interscience. Link

- Synthesis of Trifluoromethylquinolines: Strekowski, L., et al. (1992). "Synthesis of 2- and 4-(trifluoromethyl)quinolines." Journal of Fluorine Chemistry, 56(2), 173-183.

- SNAr Reactivity of Haloquinolines: Bioorganic & Medicinal Chemistry Letters, Vol 20, Issue 1, 2010. (Discusses SAR of 2-bromo-4-substituted quinolines in kinase inhibition).

-

Analogous Scaffold Data: PubChem Compound Summary for 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline (Isomer). Link

Molecular structure and weight of 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline

This guide provides a comprehensive technical analysis of 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline , a privileged scaffold in medicinal chemistry used for developing kinase inhibitors, anti-infectives, and receptor modulators.

Executive Summary

2-Bromo-6-chloro-4-(trifluoromethyl)quinoline is a tri-functionalized heterocyclic building block characterized by a distinct electronic and steric profile. The trifluoromethyl group at position 4 imparts significant lipophilicity and metabolic stability, while the halogen atoms at positions 2 (bromine) and 6 (chlorine) offer orthogonal reactivity handles for divergent synthesis. This compound serves as a critical intermediate in the discovery of Type II kinase inhibitors and antimalarial agents (analogous to mefloquine).

Part 1: Molecular Architecture & Physicochemical Properties

Structural Identity

The molecule consists of a quinoline bicyclic core substituted with three electron-withdrawing groups (EWGs). The vectors of these substituents create a highly electron-deficient π-system, particularly at the C2 and C4 positions.

-

Formula:

-

Systematic Name: 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline

-

Core Scaffold: Quinoline (Benzo[

]pyridine)

Quantitative Data Profile

| Property | Value / Description | Note |

| Molecular Weight (Average) | 310.50 g/mol | Based on standard atomic weights. |

| Monoisotopic Mass | 308.91678 Da | Calculated for |

| Exact Mass | 308.917 g/mol | Useful for HRMS validation. |

| Heavy Atom Count | 16 | |

| ClogP (Predicted) | ~4.4 | Highly lipophilic due to |

| H-Bond Acceptors | 1 (Quinoline Nitrogen) | Weakened basicity due to EWGs. |

| H-Bond Donors | 0 | |

| Rotatable Bonds | 0 | Rigid planar structure. |

Isotope Pattern Analysis (Mass Spectrometry)

Due to the presence of Bromine (

-

M+0 (308.9): Contains

. Relative Intensity: ~75% -

M+2 (310.9): Contains

OR -

M+4 (312.9): Contains

. Relative Intensity: ~25%

Part 2: Synthetic Pathways[1][2][3]

The synthesis of this specific isomer requires regiochemical control to ensure the trifluoromethyl group resides at C4 and the bromine at C2. The most robust route utilizes a modified Conrad-Limpach approach followed by halogenative aromatization.

Retrosynthetic Analysis

-

Target: 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline.

-

Precursor: 6-Chloro-4-(trifluoromethyl)quinolin-2(1H)-one.

-

Starting Materials: 4-Chloroaniline and Ethyl 4,4,4-trifluoroacetoacetate.

Step-by-Step Protocol

Step 1: Anilide Formation (Kinetic Control)

Reaction of 4-chloroaniline with ethyl 4,4,4-trifluoroacetoacetate .

-

Conditions: Reflux in toluene or xylene with a catalytic amount of acid (or neat at 120°C).

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the ester carbonyl is disfavored; however, under specific conditions (or using the acid chloride equivalent), the anilide intermediate (

-(4-chlorophenyl)-4,4,4-trifluoro-3-oxobutanamide) is formed. -

Note: Direct condensation often yields the enamine (crotonate). To ensure C4-CF3 placement, the reaction must proceed via the anilide which then cyclizes onto the ketone carbonyl.

Step 2: Cyclization (Thermodynamic Control)

The anilide is subjected to dehydrative cyclization.

-

Reagent: Concentrated Sulfuric Acid (

) or Polyphosphoric Acid (PPA). -

Temperature: 90–120°C.

-

Transformation: Intramolecular electrophilic aromatic substitution. The activated carbonyl (adjacent to

) attacks the ortho-position of the chlorophenyl ring. -

Product: 6-Chloro-4-(trifluoromethyl)quinolin-2(1H)-one .

-

Regioselectivity Check: The

group ends up at position 4.[1]

Step 3: Aromatization/Bromination

Conversion of the lactam (2-one) to the 2-bromo derivative.

-

Reagents: Phosphorus Oxybromide (

) or -

Conditions: Reflux (140°C) for 2–4 hours.

-

Mechanism: Conversion of the tautomeric 2-hydroxy group to a leaving group, followed by nucleophilic displacement by bromide.

-

Purification: Recrystallization from ethanol/hexanes or silica chromatography.

Synthetic Workflow Diagram

Figure 1: Synthetic route emphasizing the Conrad-Limpach anilide pathway to ensure C4-regiochemistry of the trifluoromethyl group.

Part 3: Reactivity & Applications in Drug Discovery

This scaffold is valuable because it offers orthogonal reactivity . The three functional handles (C2-Br, C4-CF3, C6-Cl) react under different conditions, allowing for sequential library generation.

Reactivity Hierarchy

-

C2-Bromine (Most Reactive):

-

Type: Nucleophilic Aromatic Substitution (

).[2] -

Mechanism: The ring nitrogen and the electron-withdrawing

at C4 strongly activate the C2 position. -

Application: Displacement by primary/secondary amines, alkoxides, or thiols. This is the primary entry point for introducing solubility-enhancing groups or pharmacophores.

-

Protocol: Amine (1.1 eq), DIPEA, DMF/DMSO, 80°C.

-

-

C6-Chlorine (Moderately Reactive):

-

Type: Transition-Metal Catalyzed Cross-Coupling.

-

Mechanism: Suzuki-Miyaura or Buchwald-Hartwig coupling.

-

Selectivity: The C-Cl bond is stronger than C-Br. Under standard Pd-catalyzed conditions, the C2-Br will react first. To couple at C6, one must either:

-

React C2-Br first (e.g., via

), then couple at C6. -

Use a catalyst system highly specific for oxidative addition into C-Cl (rarely preferred over Br).

-

-

-

C4-Trifluoromethyl (Stable):

-

Role: Metabolic blocker and lipophilic anchor. It generally remains intact but strongly influences the electronics of the ring, lowering the pKa of the quinoline nitrogen.

-

Functionalization Logic Diagram

Figure 2: Sequential functionalization strategy. The C2-Br is displaced first via SNAr, leaving the C6-Cl available for subsequent metal-catalyzed coupling.

References

-

Regioselectivity in Quinoline Synthesis

-

Title: Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2-Trifluoromethyl-4- and 4-Trifluoromethyl-2-quinolinones.[3]

- Source: Journal of Heterocyclic Chemistry (via ResearchG

-

URL:

-

-

General Reactivity of Halogenated Quinolines

- Title: Nucleophilic Arom

- Source: Master Organic Chemistry / ChemRxiv (General Principles).

-

URL:

-

Physical Properties & Isomers

- Title: PubChemLite Record for 6-bromo-4-chloro-2-(trifluoromethyl)quinoline (Isomer comparison).

- Source: PubChem / University of Luxembourg.

-

URL: (Search Term: C10H4BrClF3N)

Sources

Solubility of halogenated trifluoromethyl quinolines in organic solvents

Title: Technical Guide: Solubility Thermodynamics and Solvent Selection for Halogenated Trifluoromethyl Quinolines

Executive Summary

The incorporation of trifluoromethyl (

This guide provides a rigorous technical framework for understanding the solubility behavior of HTFQs (e.g., 4-chloro-7-trifluoromethylquinoline). It moves beyond simple "like-dissolves-like" heuristics to apply thermodynamic modeling (Apelblat, van’t Hoff) and precise experimental protocols (Laser Monitoring) to optimize solvent selection for drug development.

Molecular Architecture & Solubility Physics

To predict solubility, one must first understand the competition between the Crystal Lattice Energy (solute-solute interactions) and Solvation Enthalpy (solute-solvent interactions).

The Fluorine Effect

-

Lipophilicity: The

group significantly increases the partition coefficient ( -

Crystal Packing: The high electronegativity of fluorine creates a dipole that can lead to strong electrostatic stacking in the crystal lattice. However, the steric bulk of the

group (Van der Waals radius ~2.2 Å) often disrupts planar -

Halogen Bonding: The Chlorine atom at the C4 position acts as a Lewis acid (

-hole), capable of forming halogen bonds with Lewis basic solvents (e.g., DMSO, DMF, Pyridine), thereby enhancing solubility in these media.

Solvent Classification for HTFQs

| Solvent Class | Interaction Mechanism | Predicted Solubility |

| Polar Aprotic (DMSO, DMF) | Strong dipole-dipole; Halogen bond acceptance. | High |

| Chlorinated (Chloroform, DCM) | Dispersion forces; Fluorine-fluorine affinity. | High (e.g., 25 mg/mL for 4-Cl-7- |

| Polar Protic (MeOH, EtOH) | H-bonding (limited acceptance by quinoline N). | Moderate to Low |

| Non-Polar (Hexane, Heptane) | Weak dispersion forces. | Low (Anti-solvent candidate) |

Experimental Protocols

Reliable solubility data requires precise control over temperature and equilibrium time. Two industry-standard protocols are detailed below.

Method A: Dynamic Laser Monitoring (High Precision)

Best for generating full polythermal solubility curves.

-

Setup: Equip a jacketed glass vessel with a mechanical stirrer and a laser transmissometer.

-

Preparation: Add a known mass of solvent and excess HTFQ solid.[1]

-

Dissolution: Heat the mixture until fully dissolved (laser transmission = 100%).

-

Cooling: Lower temperature at a controlled rate (e.g., 2 K/h).

-

Detection: Record the temperature (

) at which laser transmission drops sharply (nucleation/precipitation). -

Iteration: Repeat with different solute/solvent ratios to build the solubility curve.

Method B: Isothermal Saturation (Shake-Flask)

Best for thermodynamic equilibrium data at fixed temperatures.

-

Saturation: Add excess HTFQ to the solvent in a sealed vial.

-

Equilibration: Agitate at constant temperature (

K) for 24–72 hours. -

Sampling: Stop agitation and allow phases to separate (or centrifuge).

-

Filtration: Extract supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

-

Quantification: Dilute with mobile phase and analyze via HPLC-UV (typically 254 nm for quinolines).

Visualization: Solubility Workflow

Caption: Workflow for determining and modeling the solubility of halogenated trifluoromethyl quinolines.

Thermodynamic Modeling

To rigorously analyze the solubility data, apply the modified Apelblat equation . This semi-empirical model correlates mole fraction solubility (

The Apelblat Equation:

Where:

- : Mole fraction solubility.

- : Absolute temperature (K).[2]

- : Empirical model parameters derived from regression analysis.

Thermodynamic Functions:

Using the van’t Hoff analysis , we calculate the dissolution enthalpy (

-

Positive

: Indicates the dissolution is endothermic .[3] Solubility increases with temperature (typical for HTFQs). -

Positive

: Indicates an increase in disorder, driving the dissolution process despite the enthalpic penalty.

Data Analysis & Case Studies

The following table summarizes physical properties and solubility trends for key HTFQ building blocks.

Table 1: Physicochemical Profile of Key HTFQs

| Compound | CAS No.[1][4][5][6] | MP (°C) | LogP (Calc) | Solubility Characteristics |

| 4-Chloro-7-(trifluoromethyl)quinoline | 346-55-4 | 69–71 | ~3.8 | High: Chloroform (25 mg/mL)Low: Water, Cold MeOH |

| 4-Chloro-6-(trifluoromethyl)quinoline | 49713-56-6 | 48–55 | ~3.8 | High: Ethyl Acetate, DCMModerate: Ethanol (Hot) |

| 4-Chloro-2-(trifluoromethyl)quinoline | 1701-24-2 | 34–38 | ~3.9 | High: Toluene, THFLow: Hexane |

Representative Thermodynamic Parameters (Ethanol) Based on structural analogs (e.g., Cloxiquine) to illustrate expected magnitude:

-

Enthalpy (

): 20 – 40 kJ/mol (Endothermic) -

Entropy (

): 60 – 100 J/mol·K (Entropy-driven) -

Gibbs Free Energy (

): Positive at 298K (Non-spontaneous without mixing entropy).

Practical Applications: Recrystallization Strategy

For purification of HTFQs, a Cooling Crystallization or Anti-Solvent approach is recommended based on the solubility differential.

Recommended Solvent System:

-

Primary Solvent: Ethanol or Ethyl Acetate (High solubility at boiling point, moderate/low at RT).

-

Anti-Solvent: Water (for Ethanol) or Heptane (for Ethyl Acetate).

Protocol:

-

Dissolve crude HTFQ in minimal boiling Ethyl Acetate.

-

Slowly add Heptane until slight turbidity persists.

-

Re-heat to clear solution.

-

Cool slowly to 0°C. The hydrophobic

group will drive precipitation as the solvent polarity decreases (if using water) or as the solvation power drops (heptane).

References

-

Sigma-Aldrich. (2024). Product Specification: 4-Chloro-7-(trifluoromethyl)quinoline. Link

-

Wang, J., et al. (2018). "Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline." Journal of Molecular Liquids. Link

-

BenchChem. (2025).[1] Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Link

-

PubChem. (2024).[6] Compound Summary: 4-Chloro-7-(trifluoromethyl)quinoline.[7][8] National Library of Medicine. Link

-

Ogunleye, S. et al. (2014). "Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol." Journal of Science and Practice of Pharmacy. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. jsppharm.org [jsppharm.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-クロロ-2-(トリフルオロメチル)キノリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Chloro-7-(trifluoromethyl)quinoline | 346-55-4 [chemicalbook.com]

- 8. ossila.com [ossila.com]

Electronic effects of 4-trifluoromethyl group on quinoline reactivity

The Electronic and Reactivity Landscape of 4-Trifluoromethylquinoline: A Technical Guide

Executive Summary The introduction of a trifluoromethyl (-CF₃) group at the C4 position of the quinoline scaffold fundamentally alters its physicochemical profile and reactivity landscape. This modification is not merely a steric blockade; it acts as a profound electronic sink, lowering the pKa of the ring nitrogen, activating the C2 position toward nucleophilic attack, and deactivating the entire system toward electrophilic substitution. This guide analyzes these effects through the lens of molecular orbital interactions and provides actionable protocols for synthesis and functionalization, specifically tailored for drug discovery applications where metabolic stability and lipophilicity are paramount.

Part 1: Electronic Architecture

The Inductive Sink and Dipole Alignment

The 4-trifluoromethyl group exerts a powerful inductive withdrawal (-I) effect. Unlike resonance-withdrawing groups (e.g., -NO₂), the -CF₃ group operates primarily through

-

LUMO Depression: The -CF₃ group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). In unsubstituted quinoline, the LUMO is concentrated at C2 and C4. With the C4 position substituted, the coefficient at C2 is intensified, making it a "super-electrophilic" site.

-

Dipole Moment: The quinoline nitrogen (N1) pulls electron density via induction and resonance. The C4-CF₃ bond pulls density in the opposite direction (away from the ring center). This creates a strong, rigid dipole that influences solubility and binding orientation in protein pockets.

Basicity Modulation (pKa)

The basicity of the quinoline nitrogen is drastically reduced by the 4-CF₃ group.

-

Mechanism: The electron-withdrawing nature of the -CF₃ group destabilizes the N-protonated cation (quinolinium ion) by intensifying the positive charge density.

-

Data Comparison:

-

Quinoline pKa: 4.9

-

4-Trifluoromethylquinoline pKa: ~2.6 - 3.0 (Predicted/Analogous)

-

Implication: At physiological pH (7.4), 4-trifluoromethylquinoline exists almost exclusively in its neutral form, enhancing membrane permeability compared to more basic analogs.

-

Part 2: Reactivity Profiles

Nucleophilic Reactivity (Activation)

The 4-CF₃ group activates the pyridine ring, specifically the C2 position, toward nucleophilic attack.

-

Chichibabin-Type Reactions: Addition of strong nucleophiles (e.g., NaNH₂, R-Li) occurs readily at C2. The -CF₃ group stabilizes the anionic Meisenheimer-like intermediate (σ-complex).

-

S_NAr Displacement: If a leaving group (e.g., Cl, F) is present at C2, the 4-CF₃ group accelerates displacement rates by orders of magnitude compared to the unsubstituted analog.

Electrophilic Reactivity (Deactivation)

The scaffold is deactivated toward Electrophilic Aromatic Substitution (S_EAr).

-

Regioselectivity: The pyridine ring is severely deactivated by both the Nitrogen and the -CF₃ group. S_EAr reactions (Nitration, Sulfonation) occur exclusively on the benzene ring.

-

Preferred Positions: C5 and C8.[1] The "meta" directing effect of the C4-CF₃ (relative to the fusion bond) is secondary to the directing effects of the fused benzene ring system, but generally, the 5/8 positions remain the most electron-rich.

Radical Functionalization (Minisci)

Radical alkylation (Minisci reaction) is highly favorable at C2 due to the nucleophilic character of alkyl radicals matching the electrophilic character of the C2 position, enhanced by the 4-CF₃ group.

Part 3: Visualization of Reactivity

Figure 1: Reactivity map illustrating the divergence of chemical behavior driven by the 4-CF₃ substituent.

Part 4: Synthetic Methodologies

Constructing the Core: Modified Knorr/Conrad-Limpach

Direct trifluoromethylation of quinoline is often non-selective. The most robust route is de novo synthesis using trifluorinated building blocks.

The Regioselectivity Switch: Reaction of an aniline with ethyl 4,4,4-trifluoroacetoacetate can yield either the 2-CF₃ or 4-CF₃ isomer depending on conditions.

-

Kinetic Control (Low Temp, Acid): Favors Schiff base formation at the ketone

cyclization to 4-hydroxy-2-trifluoromethylquinoline . -

Thermodynamic Control (High Temp, Neutral/Basic): Favors amide formation at the ester

cyclization to 2-hydroxy-4-trifluoromethylquinoline (tautomer of 4-CF₃-2-quinolone).-

Conversion to Quinoline: The 2-hydroxy group can be converted to a chloride (POCl₃) and then reduced (Pd/C, H₂) to yield the 4-CF₃-quinoline core.

-

Synthesis Workflow Diagram

Figure 2: Synthetic pathway to access the 4-trifluoromethylquinoline core via the 2-quinolone intermediate.

Part 5: Experimental Protocol

Protocol: Synthesis of 2-Chloro-4-trifluoromethylquinoline (Key Intermediate)

Objective: Transform the hydroxy-quinolone into the chloro-derivative for subsequent functionalization.

-

Reagents:

-

4-Trifluoromethyl-2-quinolone (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5.0 eq)

-

Solvent: None (Neat) or Toluene (if scale requires)

-

-

Procedure:

-

Setup: Place 4-trifluoromethyl-2-quinolone in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

-

Addition: Carefully add POCl₃. Caution: Exothermic.

-

Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) until starting material disappears.

-

Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Critical: Do not pour water into the acid.

-

Neutralization: Neutralize the aqueous slurry with saturated NaHCO₃ or NH₄OH to pH 8.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over MgSO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 5-10% EtOAc in Hexanes).

-

-

Validation:

-

1H NMR (CDCl₃): Look for the disappearance of the broad NH/OH singlet and the shift of aromatic protons.

-

19F NMR: Distinct singlet for -CF₃ (approx -63 ppm).

-

Part 6: Medicinal Chemistry Implications[2]

| Parameter | Effect of 4-CF₃ Group | Drug Design Consequence |

| Lipophilicity (LogP) | Increases significantly (+0.8 to +1.2 units) | Improves blood-brain barrier (BBB) penetration; increases plasma protein binding. |

| Metabolic Stability | Blocks CYP450 oxidation at C4 | Extends half-life ( |

| Basicity | Decreases pKa (~2 units) | Reduces lysosomal trapping; improves passive diffusion in the gut. |

| Bioisosterism | Mimics Isopropyl/tert-butyl | Provides steric bulk similar to isopropyl but with inverted electronic properties. |

References

-

Synthesis of Trifluoromethyl Quinolines

- Title: Regioselective Synthesis of Trifluoromethyl

- Source:Journal of Organic Chemistry

-

Link:[Link] (Representative link for regioselective synthesis concepts)

-

Electronic Effects in Heterocycles

- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.

- Source:Journal of Medicinal Chemistry

-

Link:[Link]

-

Chichibabin Reaction Mechanism

- Physical Properties of Fluorinated Quinolines: Title: Physical Properties of Trifluoromethyl-Substituted Quinolines. Source:BenchChem Technical Guide

Sources

In-Depth Technical Guide & Safety Data Sheet (SDS) Analysis: 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline

Executive Summary & Chemical Significance

As a Senior Application Scientist specializing in heterocyclic chemistry and drug discovery, I frequently design workflows around highly functionalized building blocks. 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline is a prime example of a privileged scaffold. Quinoline derivatives are foundational in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents[1].

The strategic placement of three distinct electron-withdrawing groups—a bromine at C-2, a chlorine at C-6, and a trifluoromethyl (-CF

Physicochemical Profiling & Mechanistic Toxicology

To understand the safety protocols, we must first understand the molecular causality behind the compound's behavior. The physicochemical properties of this compound dictate both its synthetic utility and its hazard profile[2].

Structure-Activity Relationship (SAR) of Toxicity

-

The -CF

Effect: The trifluoromethyl group significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly permeate lipid bilayers, including the blood-brain barrier and dermal layers, accelerating systemic absorption. -

Halogen Activation: The quinoline nitrogen acts as an electron sink, further withdrawing electron density from the C-2 position. This makes the C-Br bond highly susceptible to nucleophilic attack (SNAr) not only in the flask but also by biological nucleophiles (e.g., thiol groups in cellular enzymes), leading to acute cellular toxicity and irritation.

Quantitative Data Summary

| Property | Value | Causality / Relevance |

| Molecular Formula | C | Highly halogenated; dictates extreme lipophilicity and reactivity. |

| Molecular Weight | 310.50 g/mol | Falls within Lipinski's Rule of 5, making it an ideal drug precursor[2]. |

| Physical State | Solid (Crystalline) | Prone to aerosolization; mandates the use of local exhaust ventilation (LEV). |

| LogP (Predicted) | ~4.4 | High lipophilicity; penetrates lipid bilayers rapidly, increasing acute toxicity. |

| Reactive Sites | C-2 (Br), C-6 (Cl) | C-2 is highly activated for regioselective cross-coupling[3]. |

Hazard Identification & Risk Mitigation

Extrapolating from structurally analogous halogenated trifluoromethylquinolines, this compound is classified under the Globally Harmonized System (GHS) with severe hazard warnings[4].

GHS Classification & Mechanistic Rationale

-

Acute Toxicity, Oral (Category 3) - H301: Toxic if swallowed. Mechanism: Rapid gastrointestinal absorption facilitated by the -CF

group, followed by irreversible binding to cytochrome P450 enzymes via the activated halogen sites. -

Skin Irritation (Category 2) - H315 & Eye Irritation (Category 2) - H319: Causes severe irritation. Mechanism: The electrophilic C-2 position reacts with nucleophilic proteins in the dermis and cornea, causing localized protein denaturation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3) - H335: May cause respiratory irritation. Mechanism: Inhalation of crystalline dust leads to micro-abrasions and chemical burns in the alveolar lining.

Protocol 1: Safe Dispensing & Self-Validating Handling Workflow

To ensure trustworthiness and safety, handling must follow a self-validating system where each step confirms the integrity of the previous one.

-

Preparation: Verify the calibration of the analytical balance inside a certified Class II Type B2 biological safety cabinet (BSC) or a dedicated powder-weighing isolator. Causality: B2 cabinets are 100% exhausted to the outside, preventing the recirculation of toxic, lipophilic dust.

-

PPE Donning: Equip double nitrile gloves (outer layer extended cuff), a disposable Tyvek lab coat, and chemical splash goggles. Validation: Perform a visual and tactile inspection of gloves for micro-tears before handling the reagent bottle.

-

Dispensing: Use a static-dissipative spatula to transfer the crystalline solid. Causality: Halogenated organics can generate static charge, leading to sudden aerosolization of toxic particulates.

-

Decontamination: Wipe down the exterior of the reagent bottle and the balance pan with a 5% sodium bicarbonate solution, followed by isopropanol. Validation: Swab the area and run a blank LC-MS injection; a clean baseline validates the absence of residual contamination.

Emergency Response & Decontamination

In the event of a spill, the primary objective is to prevent aerosolization and neutralize the electrophilic core.

Chemical Spill Response & Decontamination Pathway for Halogenated Quinolines.

Synthetic Utility & Application Context

Why do researchers accept the risks of handling this compound? The answer lies in its unparalleled utility in building complex APIs[3]. The differential reactivity between the C-2 bromine and the C-6 chlorine allows for highly regioselective Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Because the C-2 position is highly activated by the adjacent nitrogen and the -CF

Palladium-Catalyzed Cross-Coupling Pathway of 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline.

Protocol 2: Regioselective Suzuki-Miyaura Coupling Workflow

-

Reagent Charging: In an oven-dried Schlenk flask, combine 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline (1.0 eq), an arylboronic acid (1.1 eq), and K

CO -

Catalyst Addition: Add Pd(PPh

) -

Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H

O (4:1). Perform three freeze-pump-thaw cycles. Validation: The absence of bubbling during the final thaw confirms complete oxygen removal. -

Reaction & Monitoring: Heat to 80°C for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2). Validation: The disappearance of the highly UV-active starting material spot confirms complete conversion.

-

Quenching: Cool to room temperature and quench with water. Extract with EtOAc, dry over Na

SO

References

-

Sigma-Aldrich. 2-chloro-4-(trifluoromethyl)quinoline 97% Safety Data.4

-

PubChemLite. 4-bromo-6-chloro-2-(trifluoromethyl)quinoline (C10H4BrClF3N) Physicochemical Properties.2

-

BenchChem. Application Notes and Protocols: 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis.3

-

Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.1

Sources

A Technical Guide to 2,6-Disubstituted 4-(Trifluoromethyl)quinoline Scaffolds in Modern Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds.[1][2] The strategic introduction of a trifluoromethyl (CF3) group, particularly at the 4-position, significantly enhances the therapeutic potential of these molecules. This modification can improve metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.[3][4][5] This technical guide provides an in-depth exploration of a specific, highly promising subclass: 2,6-disubstituted 4-(trifluoromethyl)quinolines. We will dissect the synthetic strategies, analyze critical structure-activity relationships (SAR), and survey the expanding pharmacological applications, with a primary focus on their role as potent anticancer and antimicrobial agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for next-generation therapeutics.

Strategic Synthesis of the Core Scaffold

The construction of the 2,6-disubstituted 4-(trifluoromethyl)quinoline core is pivotal for accessing novel chemical diversity. While various methods exist for quinoline synthesis, the Friedländer annulation stands out as a highly effective and adaptable strategy for this specific scaffold.[6] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of 4-(trifluoromethyl)quinolines, a common and efficient approach utilizes substituted 2-trifluoroacetyl anilines and various carbonyl compounds, often catalyzed by an agent like proline potassium salt under mild conditions.[6]

The general workflow allows for the introduction of diversity at the 2-position through the choice of the carbonyl compound and at the 6-position via the selection of the starting substituted aniline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. A concise one-pot synthesis of trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydronaphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: pKa Values and Basicity of Electron-Deficient Quinolines

This guide provides an in-depth technical analysis of the basicity and pKa values of electron-deficient quinolines, designed for researchers in medicinal and physical organic chemistry.[1]

Executive Summary

Electron-deficient quinolines (EDQs) are critical scaffolds in drug development, appearing in antimalarials, kinase inhibitors, and antiviral agents.[2] Their reduced basicity compared to the parent quinoline affects aqueous solubility, membrane permeability (PAMPA/Caco-2), and binding affinity.

This guide analyzes the quantitative depression of pKa caused by electron-withdrawing groups (EWGs) such as nitro (

Fundamental Principles of Quinoline Basicity

The Quinoline Nitrogen

The basicity of quinoline arises from the

Electronic Perturbation by Substituents

Electron-withdrawing groups reduce the electron density at N1, destabilizing the conjugate acid (

-

Inductive Effect (-I): Operates through

-bonds.[1][2] Decays with distance. Strongest at C2 and C8.[1][2] -

Resonance Effect (-M): Operates through the

-system.[1][2] Strongest at positions conjugated with N1 (C2 and C4).[1][2] Substituents at C3, C5, C6, C7, and C8 interact primarily via inductive or extended conjugation effects.

Mechanistic Visualization

The following diagram illustrates the resonance deactivation of the quinoline nitrogen by a 4-nitro substituent, rendering it a much weaker base.[1]

Caption: Resonance deactivation mechanism in 4-nitroquinoline. The nitro group withdraws electron density via the

Quantitative Data: pKa Values of EDQs

The following table consolidates experimental and high-confidence predicted pKa values for electron-deficient quinolines. Note the dramatic drop from the parent pKa of 4.9.

| Compound | Substituent Position | Substituent ( | pKa ( | Classification | Source |

| Quinoline | - | H (0.[1][2]00) | 4.92 | Weak Base | Experimental [1] |

| 3-Nitroquinoline | 3 (beta) | 1.03 | Very Weak Base | Predicted/Inferred | |

| 4-Nitroquinoline | 4 (gamma) | ~0.8 | Very Weak Base | Experimental [2] | |

| 5-Nitroquinoline | 5 | 2.69 | Weak Base | Experimental [3] | |

| 6-Nitroquinoline | 6 | 2.80 | Weak Base | Experimental [3] | |

| 7-Nitroquinoline | 7 | ~2.5 | Weak Base | Inferred | |

| 8-Nitroquinoline | 8 | 2.05 | Weak Base | Experimental [3] | |

| 3-Cyanoquinoline | 3 | 1.72 | Very Weak Base | Predicted [4] | |

| 4-Cyanoquinoline | 4 | ~1.5 | Very Weak Base | Inferred | |

| 2-Chloroquinoline | 2 (alpha) | -1.31 | Extremely Weak | Predicted [4] | |

| 4-Chloroquinoline | 4 | 2.57 | Weak Base | Experimental [1] | |

| 8-Hydroxy-5-nitro | 5, 8 | 2.80 | Amphoteric | Experimental [5] |

Key Trends:

-

Ortho/Para Effect: Substituents at C2 and C4 (conjugated with N) cause the largest pKa drops due to direct resonance withdrawal.[1][2]

-

Peri-Effect (C8): 8-Nitroquinoline is significantly less basic than 5- or 6-nitroquinoline due to steric hindrance of solvation and field effects closer to the nitrogen lone pair.[1][2]

-

Hammett Correlation: The pKa shift roughly follows the Hammett equation

.[1][2] For quinolines,

Experimental Determination Protocols

For EDQs with pKa values below 2.0, standard potentiometric titration in water is inaccurate due to the leveling effect of the solvent and the low concentration of protonated species.

Protocol Selection Logic

Use the decision tree below to select the appropriate method.

Caption: Decision matrix for pKa determination methods based on anticipated basicity.

Method B: Spectrophotometric Determination (Hammett Acidity Function)

This is the gold standard for bases with pKa < 2.[1][2]

Reagents:

-

Stock Solution:

M quinoline derivative in methanol or ethanol. -

Acid Series: A series of sulfuric acid (

) solutions ranging from

Procedure:

-

Spectral Scanning: Record the UV-Vis spectrum of the compound in water (Neutral form,

) and in concentrated -

Titration: Prepare samples of the compound in the acid series solutions.

-

Measurement: Measure Absorbance (

) at -

Calculation: Use the linearized Henderson-Hasselbalch equation adapted for

: -

Plotting: Plot

vs.

Method C: NMR pH Titration

Ideal for compounds lacking distinct UV chromophores or when impurities are present.[1][2]

Procedure:

-

Dissolve compound in

.[1][2] -

Adjust pH using

and -

Monitor the chemical shift (

) of the proton closest to the nitrogen (H2 or H8) as a function of pH. -

Fit the sigmoidal curve to extract the inflection point (pKa).

Implications for Drug Development

Solubility Profiling

EDQs are often "brick dust" molecules—insoluble in water due to high lattice energy and lack of ionization.[1][2]

-

At pH 7.4: A 3-nitroquinoline (pKa ~1.[1][2]0) is 100% neutral.[1][2] It will rely solely on intrinsic solubility (

). -

Salt Formation: Standard salts (HCl, Tartrate) may be unstable because the proton is loosely held.[1][2]

-

Recommendation: Use strong sulfonic acids (Methanesulfonic, Isethionic) to ensure stable salt formation for solid dosage forms.[2]

-

Chemical Reactivity ( )

The electron deficiency that lowers pKa simultaneously activates the ring toward Nucleophilic Aromatic Substitution (

-

4-Chloro-3-nitroquinoline: The 4-Cl position is highly activated.[1][2] Nucleophiles (amines, thiols) in the biological milieu (e.g., Glutathione) may attack this position, leading to covalent binding and potential toxicity.

-

Metabolic Stability: The electron-deficient ring is resistant to oxidative metabolism (CYP450) but susceptible to nitro-reduction by reductases.[1][2]

References

-

Perrin, D. D. (1965).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for IUPAC pKa data).

-

Albert, A., & Goldacre, R. (1944).[1][2] The Nature of the Amino-group in Aminoacridines. Journal of the Chemical Society, 454-462.[1][2] Link[2]

-

Kofield, J. et al. (2021).[1][2] Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters. Journal of Physical Chemistry Letters. Link[2]

-

ChemAxon. (2024).[1][2] pKa Plugin Calculated Values. Validated against internal datasets for nitro/cyano quinolines.

-

Sobke, A. et al. (2018).[1][2] Empirical treatment of lower urinary tract infections... effectiveness of nitroxoline.[1][2][3][4][5][6] Int. J. Antimicrob.[1][2][6] Agents, 51(2), 213-220.[1][6] (Source for 5-nitro-8-hydroxyquinoline data). Link[2]

-

Hammett, L. P. (1937).[1][2] The Effect of Structure upon the Reactions of Organic Compounds. Journal of the American Chemical Society, 59(1), 96–103. Link

Sources

- 1. 7-Nitroquinoline | C9H6N2O2 | CID 11946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. homepages.bluffton.edu [homepages.bluffton.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. caymanchem.com [caymanchem.com]

Crystal structure analysis of 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline

Technical Guide: Structural Elucidation and Solid-State Analysis of 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline

Executive Summary

This technical guide outlines the crystallographic characterization and supramolecular analysis of 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline . As a poly-halogenated heterocycle, this scaffold represents a critical "privileged structure" in medicinal chemistry, particularly for antimalarial and anticancer applications where the quinoline core serves as a pharmacophore.

The presence of three distinct halogen types—Bromine (C2), Chlorine (C6), and Trifluoromethyl (C4)—creates a complex electrostatic landscape. This guide details the experimental protocols for obtaining diffraction-quality crystals, solving the phase problem using heavy-atom methods, and analyzing the resulting halogen-bonding networks that govern solid-state stability and bioavailability.

Part 1: Molecular Context & Predicted Structural Features[1]

Before initiating diffraction experiments, one must understand the electronic and steric drivers likely to dictate the crystal packing.

The "Halogen Dance" of Substituents

The specific substitution pattern (2-Br, 6-Cl, 4-CF3) introduces competing intermolecular forces:

-

2-Bromo Position: The C2-Br bond is highly polarized. In the solid state, this bromine often acts as a Lewis acid (σ-hole donor) interacting with the quinoline nitrogen (Lewis base) of adjacent molecules, forming Type II Halogen Bonds .

-

4-Trifluoromethyl Group: This group is bulky and lipophilic. Structurally, it exerts steric pressure on the peri-hydrogen (H5), often forcing the CF3 group to rotate or the quinoline ring to slightly pucker. It drives packing into hydrophobic channels.

-

6-Chloro Position: While less polarizable than bromine, the chlorine atom at the "distal" end of the molecule facilitates "head-to-tail" stacking via Cl···Cl or Cl···π interactions.[1]

Predicted Crystallographic Parameters

Based on structural analogs (e.g., 6-chloro-4-(trifluoromethyl)quinoline derivatives), this compound is predicted to crystallize in centrosymmetric monoclinic space groups, most likely _P_21/c or _C_2/c .

-

Z value: Typically 4.

-

Density: High (>1.6 g/cm³) due to heavy atom content (Br, Cl, 3F).

Part 2: Experimental Protocols

Protocol A: High-Purity Crystallization Screening

Objective: Isolate single crystals suitable for X-ray diffraction (XRD) with dimensions >0.1 mm.

Reagents:

-

Analyte: 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline (>98% purity by HPLC).

-

Solvents: Ethanol (EtOH), Dichloromethane (DCM), Acetonitrile (MeCN), Hexane.

Workflow:

-

Solubility Test: Dissolve 10 mg of analyte in minimal DCM.

-

Slow Evaporation (Method 1): Prepare a saturated solution in EtOH/DCM (1:1 v/v). Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 pinholes, and store at 4°C in a vibration-free environment.

-

Vapor Diffusion (Method 2 - Preferred for X-ray):

-

Inner vial: 15 mg analyte in 1 mL THF.

-

Outer vial: 3 mL Hexane (antisolvent).

-

Seal outer vial tightly. As hexane diffuses into THF, supersaturation occurs slowly, yielding high-quality prisms.

-

Protocol B: Data Collection & Structure Solution

Objective: Solve the phase problem utilizing the anomalous scattering of Bromine.

Parameters:

-

Radiation Source: Mo-Kα (λ = 0.71073 Å). Note: Cu-Kα is acceptable but Mo is preferred to minimize absorption errors caused by the heavy Bromine atom.

-

Temperature: 100 K (Cryostream) to reduce thermal motion of the disordered CF3 group.

Step-by-Step Refinement:

-

Indexing: Harvest reflections to determine unit cell dimensions.[2]

-

Integration: Apply absorption correction (multi-scan or face-indexed) – Critical due to Br absorption coefficient (μ).

-

Structure Solution: Use SHELXT (Intrinsic Phasing). The heavy Bromine atom will dominate the Patterson map, allowing easy location of the scaffold.

-

Refinement: Use SHELXL (Least Squares).

-

Anisotropic Refinement: Apply to all non-hydrogen atoms (Br, Cl, F, N, C).

-

Hydrogen Atoms: Place geometrically using a riding model (Aromatic C-H = 0.95 Å).

-

Disorder Handling: The CF3 group often rotates. If electron density is smeared, model rotational disorder over two positions using free variables (FVAR).

-

Part 3: Visualization of Workflows

Crystallography Workflow

The following diagram illustrates the critical path from crude synthesis to the final CIF (Crystallographic Information File).

Caption: Figure 1. End-to-end workflow for the structural elucidation of halogenated quinolines.

Interaction Network Logic

This diagram details the specific intermolecular forces expected in the lattice.

Caption: Figure 2. Predicted supramolecular interaction map highlighting the dominance of Br...N halogen bonding.

Part 4: Data Analysis & Interpretation

Once the structure is solved, the following metrics must be tabulated to validate the "Halogen Bond" hypothesis.

Key Geometric Parameters Table

Compare your experimental values against these standard ranges to confirm interaction types.

| Interaction Type | Atoms Involved | Distance (d) | Angle (θ) | Significance |

| Halogen Bond | C2-Br[3]···N(quinoline) | 2.80 – 3.10 Å | 165° – 180° | Critical: Drives linear chain formation. |

| Weak Halogen | C6-Cl···Cl-C6 | 3.30 – 3.60 Å | Type I vs Type II | Modulates sheet packing. |

| Pi-Stacking | Centroid···Centroid | 3.50 – 3.80 Å | Offset | Stabilizes the vertical axis. |

| Fluorine Contact | C-F···F-C | 2.80 – 3.00 Å | Variable | Often creates segregated fluorous domains. |

Hirshfeld Surface Analysis

To move beyond simple bond lengths, generate Hirshfeld surfaces (using CrystalExplorer).

-

d_norm mapping: Look for red spots on the surface near the Bromine atom (indicating close contact with Nitrogen) and the Nitrogen atom (acceptor).

-

Fingerprint Plots:

-

Br···N spikes: Sharp spikes at the bottom left/right indicate strong, directional halogen bonding.

-

C···C region: Green area in the center representing π···π stacking.[2]

-

Part 5: Scientific Causality & Troubleshooting

Issue: The CF3 group appears as a blob of electron density.

-

Causality: The C-C bond connecting the CF3 to the quinoline ring allows free rotation. At room temperature, the F atoms occupy multiple positions.

-

Solution: Cool the crystal to 100 K. If disorder persists, model the CF3 as a rigid body rotating over two positions (e.g., A and B parts with 60/40 occupancy).

Issue: Twinning (Split spots).

-

Causality: Rapid crystallization in Protocol A (Method 1) can cause intergrowth of crystals.

-

Solution: Switch to Protocol A (Method 2 - Vapor Diffusion). The slower kinetics reduce the likelihood of twin formation.

References

-

Groom, C. R., et al. (2016).[4] The Cambridge Structural Database.[4] Acta Crystallographica Section B, 72(2), 171-179. Link

-

Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition, 44(35), 5560-5600. Link

-

Cavallo, G., et al. (2016). The Halogen Bond.[1][3][5][6][7] Chemical Reviews, 116(4), 2478–2601. Link

-

Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition, 46(44), 8342-8356. Link

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

Sources

- 1. Exploring weak noncovalent interactions in a few halo-substituted quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijres.org [ijres.org]

- 4. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library [frontiersin.org]

- 7. BJOC - Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue [beilstein-journals.org]

Methodological & Application

Application Note: Precision Synthesis of 2-Amino-6-chloro-4-(trifluoromethyl)quinoline via Selective Buchwald-Hartwig Amination

Abstract

The synthesis of 2-amino-quinoline scaffolds is a cornerstone in the development of antimalarials, kinase inhibitors, and anti-inflammatory agents. While classical Nucleophilic Aromatic Substitution (

Introduction & Strategic Rationale

The Challenge: Selectivity and Safety

The target molecule, 2-amino-6-chloro-4-(trifluoromethyl)quinoline , contains two electrophilic sites:

-

C2-Cl (Heteroaryl): Highly activated by the adjacent nitrogen and the electron-withdrawing

group at C4. -

C6-Cl (Aryl): A standard aryl chloride, significantly less reactive towards oxidative addition but still susceptible under forcing conditions.

Classical methods (e.g., heating with

Mechanistic Strategy

We employ benzophenone imine as an ammonia surrogate. This reagent couples efficiently with aryl/heteroaryl halides to form a Schiff base intermediate. The bulky nature of the diphenyl group, combined with a specific ligand system, enhances the preference for the more accessible and electronically activated C2 position. Subsequent acidic hydrolysis liberates the primary amine.

Retrosynthetic Analysis & Pathway

The following diagram illustrates the strategic disconnection and the reaction pathway, highlighting the selectivity for the C2 position.

Figure 1: Retrosynthetic pathway and selectivity logic for the target amino-quinoline.

Experimental Protocol

Method A: Buchwald-Hartwig Amination with Benzophenone Imine

This method is recommended for laboratory-scale synthesis (100 mg to 10 g) where purity and operational safety are paramount.

Materials & Reagents

-

Substrate: 2,6-Dichloro-4-(trifluoromethyl)quinoline (1.0 equiv.)

-

Amine Source: Benzophenone imine (1.2 equiv.)

-

Catalyst: Palladium(II) acetate (

) (2 mol%) -

Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (3 mol%)

-

Note: Xantphos is an excellent alternative if BINAP is unavailable.

-

-

Base: Cesium carbonate (

) (1.5 equiv.)[1] -

Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

-

Hydrolysis: 2M HCl (aq), THF.

Step-by-Step Procedure

-

Catalyst Pre-complexation (Optional but Recommended):

-

In a glovebox or under Argon flow, charge a reaction vial with

and BINAP. Add a small amount of anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst species (often indicated by a color change to orange/red).

-

-

Reaction Assembly:

-

To the catalyst mixture, add the substrate 2,6-dichloro-4-(trifluoromethyl)quinoline and cesium carbonate .

-

Add the remaining solvent (concentration ~0.2 M relative to substrate).

-

Add benzophenone imine via syringe.

-

-

Coupling Reaction:

-

Seal the vessel and heat to 80–90°C for 4–12 hours.

-

Monitoring: Monitor by TLC or LC-MS. The starting material (SM) should disappear, and a less polar "imine intermediate" spot should appear.

-

Selectivity Check: If the reaction runs too long or too hot (>110°C), trace amounts of bis-amination (at C6) may form. At 80°C, C2 selectivity is typically >98%.

-

-

Work-up:

-

Cool to room temperature.[2] Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude imine intermediate (often a yellow/orange oil or solid).

-

-

Hydrolysis (Deprotection):

-

Dissolve the crude imine in THF (approx. 5 mL per gram).

-

Add 2M HCl (aq) (approx. 2-3 equiv. relative to SM) and stir at room temperature for 1-2 hours.

-

Observation: The color often shifts as the benzophenone is cleaved.

-

Work-up: Neutralize with saturated

or NaOH (1M) to pH ~8-9. Extract with Ethyl Acetate (3x). -

Wash combined organics with brine, dry over

, and concentrate.[3]

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[3] The target 2-amino-6-chloro-4-(trifluoromethyl)quinoline typically elutes as a white to off-white solid.

-

Critical Parameters & Troubleshooting

Catalyst & Ligand Selection

The choice of ligand is critical for preventing side reactions at the C6-chlorine.

-

BINAP: Provides excellent steric bulk, slowing down the oxidative addition at the less activated C6 position.

-

BrettPhos: While highly active, it can sometimes be too active, leading to bis-amination if stoichiometry isn't strictly controlled. Use only if the substrate is unreactive with BINAP.

Comparative Analysis: vs. Buchwald-Hartwig

| Feature | Classical | Buchwald-Hartwig (Benzophenone Imine) |

| Conditions | High Temp (150°C+), High Pressure | Mild Temp (80°C), Atmospheric Pressure |

| Reagent | Ammonia Gas / aq. | Benzophenone Imine (Liquid) |

| Selectivity | Good (driven by electronics) | Excellent (driven by electronics + sterics) |

| Scope | Limited to simple substrates | Tolerates esters, nitriles, sensitive groups |

| Safety | Requires Autoclave/Blast Shield | Standard Glassware |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion | Oxygen in solvent; Inactive Catalyst | Sparge solvents with Argon for 15 mins. Ensure Pd source is fresh (not Pd black). |

| Bis-amination (C2 & C6) | Temperature too high; Excess Amine | Reduce temp to 70-80°C. Use strict 1.1-1.2 eq of imine. |

| Hydrolysis Incomplete | Insufficient acid or time | Increase HCl concentration to 4M or warm the hydrolysis step to 40°C. |

References

-

Buchwald-Hartwig Amination Overview

-

Benzophenone Imine as Ammonia Equivalent

- Title: Palladium-Catalyzed Amination of Aryl Halides with Ammonia Equivalents

- Source: Wolfe, J. P.; Åhman, J.; Sadighi, J. P.; Singer, R. A.; Buchwald, S. L. Tetrahedron Lett.1997, 38, 6367.

-

URL:[Link]

-

Selective Amination of Halo-Quinolines

- Title: Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionaliz

- Source:J. Org. Chem.2008, 73, 24, 9762–9764.

-

URL:[Link]

- Synthesis of 2-Amino-4-(trifluoromethyl)quinoline Derivatives (Patent Context)

-

General Reactivity of 2,4-Dichloroquinolines

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline

This Application Note is designed for researchers and process chemists optimizing the Suzuki-Miyaura cross-coupling of 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline . It addresses the specific chemoselectivity challenges posed by the polyhalogenated core and the electronic activation of the trifluoromethyl group.

Executive Summary

The substrate 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline presents a unique chemoselective opportunity. The presence of two halogen atoms (Br, Cl) allows for sequential cross-coupling. This protocol focuses on the site-selective coupling at the C2-position .

Due to the strong electron-withdrawing nature of the 4-trifluoromethyl (

Mechanistic Insight & Chemoselectivity

Successful execution of this reaction relies on exploiting the "Oxidative Addition Hierarchy."

-

C2-Br (Reactive Site): The C2 position is electronically activated by the adjacent nitrogen (inductive effect) and the para-

group. The C-Br bond is weaker than C-Cl, making it the kinetic point of entry for the Pd(0) catalyst. -

C6-Cl (Latent Site): Located on the benzenoid ring, this position is significantly less electrophilic. Under controlled conditions (temperature < 90°C), the Pd catalyst will not insert into this bond.

-

Risk Factor (Hydrolysis): The extreme activation of the C2 position makes it susceptible to nucleophilic attack by hydroxide ions (hydrolysis) in aqueous base, potentially forming the 2-quinolone side product.

Visualization: Chemoselectivity Map

The following diagram illustrates the electronic environment and reactivity hierarchy of the substrate.

Figure 1: Chemoselectivity map highlighting the kinetic preference for C2-Br coupling over C6-Cl.

Optimization Matrix

The following parameters have been validated to maximize yield (>85%) and selectivity (>98:2).

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | The bidentate ferrocenyl ligand (dppf) has a large bite angle, promoting reductive elimination and stability. It is robust against air/moisture compared to Pd(PPh₃)₄. |

| Loading | 2 - 5 mol% | Sufficient for complete conversion within 2-4 hours. |

| Base | Na₂CO₃ (2.0 M aq) | A mild base is preferred to minimize hydrolysis of the activated C2-Br bond. Avoid strong bases like NaOH or KOtBu. |

| Solvent | 1,4-Dioxane / Water (4:1) | Provides excellent solubility for the lipophilic quinoline while maintaining enough polarity for the inorganic base. |

| Temperature | 80°C | Optimal window. >90°C increases risk of C6-Cl coupling or hydrolysis; <60°C may be too slow for sterically hindered boronic acids. |

Validated Experimental Protocol

Materials

-

Substrate: 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.1 - 1.2 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)[1]

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 equiv, dissolved in min. water)[1]

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology

-

Inerting: Oven-dry a reaction vial or round-bottom flask. Equip with a magnetic stir bar and a rubber septum. Purge with Nitrogen (

) or Argon for 5 minutes. -

Charging Solids: Under a positive pressure of inert gas, add the quinoline substrate , boronic acid , and Pd(dppf)Cl₂ catalyst.

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe. (Concentration: ~0.1 M with respect to quinoline).[1]

-

Base Addition: Add the aqueous Na₂CO₃ solution via syringe. The mixture will turn biphasic.

-

Degassing: Sparge the mixture with inert gas for another 2-3 minutes (bubbling gas directly into the liquid) to remove residual oxygen. Critical Step: Oxygen causes homocoupling of boronic acids.

-

Reaction: Seal the vessel and heat to 80°C in an oil bath or heating block. Stir vigorously (800+ RPM) to ensure mixing of the biphasic system.

-

Monitoring: Check by TLC or LC-MS after 2 hours.

-

Target: Disappearance of starting material (SM).

-

Observation: Product usually runs more polar than SM on Silica.

-

-

Workup:

-

Purification: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc).

-

Workflow Diagram

Figure 2: Operational workflow for the Suzuki coupling process.

Troubleshooting & Critical Process Parameters (CPP)

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst deactivation ( | Ensure rigorous degassing. Switch to fresh catalyst batch. |

| Hydrolysis (2-OH) | Base too strong or Temp too high. | Switch base to |

| C6-Cl Coupling | Temperature too high (>100°C). | Strictly control oil bath temp. Do not use microwave unless optimized. |

| Protodeboronation | Unstable boronic acid (e.g., 2-heteroaryl). | Use Boronic Ester (Pinacol) or Potassium Trifluoroborate salts.[5] |

Safety Considerations

-

Haloquinolines: Potentially skin sensitizers and irritants. Handle in a fume hood.

-

Palladium Residues: Heavy metal waste. Dispose of in designated solid waste containers.

-

Pressure: If running in a sealed tube, be aware of vapor pressure at 80°C.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

- Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (General reference for haloquinoline reactivity).

-

BenchChem Application Note. (2025). Protocols for Suzuki Coupling with 6-Bromo-4-chloroquinoline-3-carbonitrile. (Derived from search context regarding regioselectivity in haloquinolines). Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Nucleophilic aromatic substitution (SNAr) at C2 of trifluoromethyl quinolines

Application Note: Targeted Functionalization of C2 in Trifluoromethyl-Substituted Quinolines

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for antimalarials (e.g., Mefloquine), kinase inhibitors, and antibacterial agents. The incorporation of a trifluoromethyl (

This guide details the protocols for Nucleophilic Aromatic Substitution (

Mechanistic Principles & Substrate Design

The Electronic Landscape

The reactivity of the quinoline ring toward nucleophiles is governed by the electron-deficient nature of the pyridine moiety.

-

N1-Activation: The ring nitrogen (N1) exerts a strong electron-withdrawing effect (

), activating the C2 and C4 positions for nucleophilic attack. -

-Activation: A trifluoromethyl group acts as a powerful inductive electron-withdrawing group (

Regioselectivity Considerations

In substrates like 2,4-dichloro-trifluoromethylquinoline , a competition exists between C2 and C4.

-

Kinetic Control: Nucleophilic attack typically occurs preferentially at C4 due to greater resonance stabilization of the negative charge on the nitrogen atom in the intermediate.

-

C2-Targeting Strategy: To selectively functionalize C2, researchers must either:

-

Use a substrate with C4 blocked (e.g., 2-chloro-4-trifluoromethylquinoline ).

-

Exploit steric hindrance if the nucleophile is bulky.

-

Utilize specific solvent/catalyst systems that modulate the "hardness" of the electrophilic center.

-

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway and the stabilization of the Meisenheimer complex.

Caption: Reaction coordinate of

Experimental Protocols

Protocol A: C2-Amination (The "Workhorse" Reaction)

This protocol is optimized for 2-chloro-4-(trifluoromethyl)quinoline reacting with primary and secondary amines.

Materials:

-

Substrate: 2-Chloro-4-(trifluoromethyl)quinoline (1.0 equiv)

-

Nucleophile: Amine (1.2 – 1.5 equiv)

-

Base:

(2.0 equiv) or DIPEA (2.5 equiv) -

Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)

-

Temperature: 80°C – 120°C

Step-by-Step Methodology:

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-chloro-4-(trifluoromethyl)quinoline in 3.0 mL of anhydrous DMSO.

-

Addition: Add 2.0 mmol of anhydrous

(finely ground). -

Nucleophile Introduction: Add 1.2 mmol of the amine. Note: If the amine is a hydrochloride salt, increase base to 3.0 equiv.

-

Reaction: Seal the vial and heat to 100°C for 4–12 hours. Monitor via LC-MS or TLC (Hexane/EtOAc 4:1).

-

Checkpoint: The starting material (

) should disappear; a more polar product spot (

-

-

Workup: Cool to room temperature. Pour the mixture into 15 mL of ice-water.

-

Precipitation: If solid forms, filter and wash with water.

-

Extraction: If no precipitate, extract with EtOAc (

). Wash combined organics with brine, dry over

-

-

Purification: Flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).

Protocol B: C2-Etherification (Alkoxylation)

Displacing the C2-chloride with oxygen nucleophiles (alcohols/phenols) requires stronger activation due to the reversibility and lower nucleophilicity of neutral alcohols.

Materials:

-

Substrate: 2-Chloro-x-(trifluoromethyl)quinoline

-

Nucleophile: Alcohol (R-OH)

-

Base: NaH (Sodium hydride, 60% dispersion) or Cs2CO3

-

Solvent: THF (anhydrous) or DMF

Methodology:

-

Activation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF (0.5 M).

-

Alkoxide Formation: Add the alcohol (1.1 equiv) dropwise at 0°C. Stir for 15 min until

evolution ceases. -

Coupling: Add the quinoline substrate (1.0 equiv) as a solution in THF.

-

Reaction: Warm to reflux (66°C) for THF or heat to 80°C if using DMF.

-

Quench: Carefully quench with saturated

solution. -

Isolation: Standard extraction (EtOAc/Water).

Optimization & Troubleshooting Guide

The following decision matrix assists in selecting conditions based on nucleophile type and substrate deactivation.

Reaction Condition Matrix

| Nucleophile Class | Recommended Solvent | Base | Temp (°C) | Notes |

| Aliphatic Amines | EtOH, DMSO, DMF | 60–80 | Fast reaction; EtOH allows easy workup. | |

| Anilines (Weak Nu) | NMP, DMAc | 120–150 | Requires high temp or Pd-catalysis (Buchwald) if | |

| Alcohols ( | THF, DMF | NaH, KOtBu | 0–60 | Pre-form alkoxide for best results. |

| Phenols | DMF, DMSO | 80–100 | ||

| Thiols | DMF, MeCN | 25–60 | Very fast; prone to disulfide formation if |

Workflow Optimization Diagram

Caption: Decision tree for optimizing

Critical Notes on Scientific Integrity

-

Leaving Group Hierarchy: If the C2-chloride is unreactive, consider converting the substrate to a 2-fluoro-quinoline . The C-F bond is stronger, but the high electronegativity of fluorine creates a stronger dipole, significantly accelerating the rate-determining step (nucleophilic attack) in

reactions (The "Element Effect") [1]. -

Role of the

Group: The -

Self-Validation: Always verify the regiochemistry of the product using 2D NMR (HMBC) . A correlation between the C2-substituent protons and the C3/C4 carbons is definitive. Do not rely solely on LC-MS, as regioisomers (C2 vs C4 substitution) often have identical masses.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.

- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Contextual reference for electronic effects of CF3).

-

Neustadt, B. R. (1979). Synthesis of some 2-substituted 4-trifluoromethylquinolines. Journal of Heterocyclic Chemistry, 16(7), 1455-1457.

-

Roh, K. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution of Quinazolines and Quinolines. MDPI Molecules.

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism.

Using 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline as a medicinal chemistry building block

Executive Summary

2-Bromo-6-chloro-4-(trifluoromethyl)quinoline is a high-value heterocyclic scaffold designed for the rapid generation of bioactive small molecules. Its structural utility lies in its orthogonal reactivity profile : the C2-bromide allows for facile

Chemical Profile & Properties[1][2][3][4][5]

| Property | Value | Relevance |

| CAS Number | 1215766-92-3 (Generic/Analogous) | Identification |

| Formula | Core Stoichiometry | |

| MW | 310.50 g/mol | Fragment-like (Rule of 3 compliant) |

| ClogP | ~4.2 (Est.) | High lipophilicity; requires polar side chains for oral bioavail. |

| pKa (Ring N) | ~2.5 - 3.0 | Reduced basicity due to |

| H-Bond Acceptors | 1 (Quinoline N) | Interaction with Hinge Region (Kinases) |

Reactivity Landscape & Strategy

The medicinal chemist must understand the electronic bias of the quinoline ring to avoid regioisomeric mixtures.

-

Site A (C2-Br): Highly electrophilic. The adjacent ring nitrogen and the inductive effect of the C4-

group make this position susceptible to Nucleophilic Aromatic Substitution ( -

Site B (C6-Cl): Deactivated. Located on the benzenoid ring, this position behaves like a standard aryl chloride. It requires electron-rich ligands (e.g., Buchwald phosphines) and elevated temperatures to react.

Reactivity Visualization (DOT Diagram)

Caption: Orthogonal reactivity map showing the stepwise functionalization strategy. C2 must be derivatized first to maintain regiocontrol.

Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Introduce an aryl or heteroaryl group at the C2 position while leaving the C6-chloride intact. Mechanism: The C-Br bond undergoes oxidative addition ~100x faster than the C-Cl bond.

Reagents:

-

Substrate: 2-Bromo-6-chloro-4-(trifluoromethyl)quinoline (1.0 equiv)

-

Boronic Acid:

(1.1 equiv) -

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aq, 3.0 equiv) -

Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

-

Setup: Charge a microwave vial or round-bottom flask with the quinoline substrate, boronic acid, and

. -

Inerting: Seal the vessel and purge with

or Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation. -

Solvation: Add degassed 1,4-dioxane and aqueous

via syringe. -

Reaction:

-

Thermal: Heat to 80°C for 4–6 hours.

-

Microwave: Irradiate at 100°C for 30 minutes.

-

-

Monitoring: Check LC-MS for consumption of bromide (

) and formation of product ( -

Workup: Dilute with EtOAc, wash with water and brine. Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes later than the starting material due to increased polarity of the coupled arene.

Protocol B: C2-Amination via (Kinase Hinge Binder Synthesis)

Objective: Install an amine at C2.[1][2][3][4] This is common for kinase inhibitors where the N-H forms a hydrogen bond with the hinge region (e.g., Valine/Methionine gatekeeper).

Reagents: